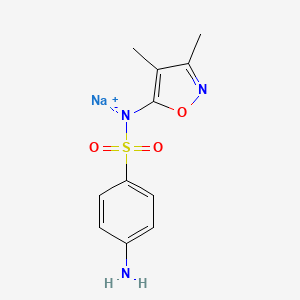

Sulfisoxazole sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sulfisoxazole sodium is a sulfonamide antibiotic used to treat a variety of bacterial infections. It is effective against a wide range of gram-positive and gram-negative organisms. This compound works by inhibiting the growth and multiplication of bacteria, making it a valuable tool in the fight against bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sulfisoxazole sodium involves several key steps:

Condensation Reaction: Toluene and pyridine are added to 3-aminoisoxazole, followed by the addition of p-acetamido-benzenesulfonyl chloride in batches. The mixture is stirred for 20-24 hours.

Hydrolysis Reaction: The condensation compound is treated with liquid caustic soda, stirred, and heated to 70-75°C for 4-5 hours. The mixture is then cooled, and the pH is adjusted to 4-5 using concentrated hydrochloric acid.

Salt Forming Reaction: Sulfisoxazole is dissolved in purified water, and 30% liquid alkali is added dropwise to adjust the pH to 8-9.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and pH adjustment helps maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Sulfisoxazole sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Sulfisoxazole sodium has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.

Biology: Researchers use this compound to study bacterial resistance mechanisms and the effects of antibiotics on microbial communities.

Medicine: It is used in clinical research to develop new treatments for bacterial infections and to study the pharmacokinetics and pharmacodynamics of sulfonamide antibiotics.

Industry: This compound is used in the development of new antibacterial agents and in the formulation of pharmaceutical products

Mechanism of Action

Sulfisoxazole sodium exerts its effects by inhibiting the enzyme dihydropteroate synthetase. This enzyme is crucial for the bacterial synthesis of dihydrofolic acid, a precursor to folic acid. By preventing the condensation of pteridine with para-aminobenzoic acid (PABA), this compound effectively halts the production of dihydrofolic acid, thereby inhibiting bacterial growth and multiplication .

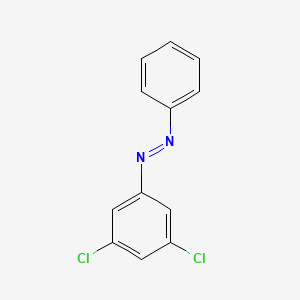

Comparison with Similar Compounds

Sulfisoxazole sodium is part of the sulfonamide class of antibiotics, which includes several similar compounds:

Sulfamethoxazole: Similar in structure and function, but often used in combination with trimethoprim.

Sulfadiazine: Another sulfonamide antibiotic with a broader spectrum of activity.

Sulfapyridine: Used primarily in the treatment of dermatitis herpetiformis.

Sulfacetamide: Commonly used in ophthalmic preparations for eye infections

Uniqueness

This compound is unique in its specific activity against a wide range of bacterial infections and its relatively short duration of action compared to other sulfonamides. Its effectiveness in treating urinary tract infections, meningitis, and other bacterial infections makes it a valuable antibiotic in both clinical and research settings .

Properties

CAS No. |

2200-44-4 |

|---|---|

Molecular Formula |

C11H12N3NaO3S |

Molecular Weight |

289.29 g/mol |

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide |

InChI |

InChI=1S/C11H12N3O3S.Na/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10;/h3-6H,12H2,1-2H3;/q-1;+1 |

InChI Key |

XGZAZJYPRJGHIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(ON=C1C)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |

Related CAS |

127-69-5 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide](/img/structure/B14755329.png)

![(+)-N-[7-cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14755357.png)

![2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole](/img/structure/B14755398.png)